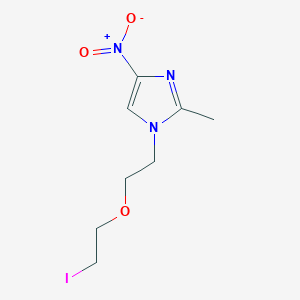
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is a chemical compound that has been widely used in scientific research. It is a derivative of imidazole, which is a heterocyclic organic compound that contains a ring of five atoms, including three carbon atoms and two nitrogen atoms. This compound has been synthesized using various methods and has been found to have significant applications in scientific research.
Wirkmechanismus
The mechanism of action of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is not well understood. However, it has been found to have significant biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used in the development of anticancer drugs. It has also been found to have antimicrobial properties and has been used in the development of antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- in lab experiments include its ease of synthesis and its versatility as a scaffold for the development of new compounds. However, its limitations include its toxicity and the potential for it to interact with other compounds in unpredictable ways.
Zukünftige Richtungen
There are many future directions for the use of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro-. One potential direction is the development of new anticancer drugs based on its structure. Another potential direction is the development of new antibiotics based on its antimicrobial properties. Additionally, it could be used as a probe to study the mechanisms of action of other compounds.
Synthesemethoden
The synthesis of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been achieved using various methods. One of the most common methods involves the reaction of 2-iodoethanol with imidazole in the presence of a base, followed by the addition of 2-methyl-4-nitrobenzaldehyde. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been extensively used in scientific research. It has been found to have significant applications in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drugs. It has also been used as a precursor for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
19765-06-1 |
|---|---|
Produktname |
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- |
Molekularformel |
C8H12IN3O3 |
Molekulargewicht |
325.1 g/mol |
IUPAC-Name |
1-[2-(2-iodoethoxy)ethyl]-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C8H12IN3O3/c1-7-10-8(12(13)14)6-11(7)3-5-15-4-2-9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
IGUWYUDXYJAZMX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN1CCOCCI)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC(=CN1CCOCCI)[N+](=O)[O-] |
Andere CAS-Nummern |
19765-06-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)


